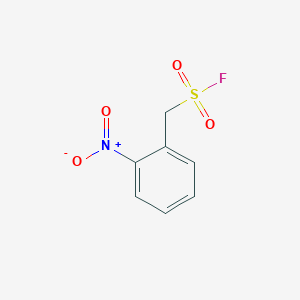

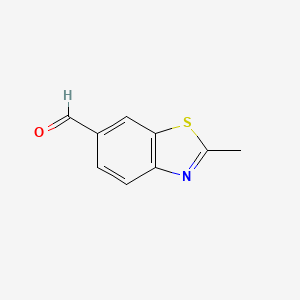

![molecular formula C18H20N2O B2677004 2-甲基-1-(4-丙氧基苄基)-1H-苯并[d]咪唑 CAS No. 537701-07-8](/img/structure/B2677004.png)

2-甲基-1-(4-丙氧基苄基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole” is a derivative of imidazole, which is a nitrogen-containing heterocycle . The imidazole ring is a key component in many biologically active molecules and is used in a variety of applications .

Synthesis Analysis

Imidazoles can be synthesized through various methods. One common method involves the reaction of glyoxal, formaldehyde, and ammonia . Another method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and allows for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex. For example, the crystal structure of 2-methylimidazole is in the orthorhombic crystal system with specific lattice parameters . The molecule of 2-methylimidazole is approximately planar .Chemical Reactions Analysis

Imidazole and its derivatives participate in a variety of chemical reactions. For instance, they can undergo oxidation reactions initiated by hydroxyl radicals . They can also participate in multicomponent reactions to form various substituted imidazoles .Physical And Chemical Properties Analysis

Imidazole and its derivatives exhibit a range of physical and chemical properties. For example, 1-Benzyl-2-methylimidazole is a clear light yellow to amber liquid . It’s also worth noting that imidazole is a π-deficient ligand (π-acceptor) similar to pyridine .科学研究应用

抗病毒和抗高血压特性

对苯并咪唑衍生物的研究已经发现了具有显著抗病毒和抗高血压作用的化合物。例如,已经合成了非肽血管紧张素 II 受体拮抗剂,包括各种 N-(联苯基甲基)咪唑,显示出经口给药后有效的抗高血压作用。联苯的 2' 位的酸性基团对于血管紧张素 II 受体的高亲和力和口服抗高血压效能都是必需的,四唑环是羧酸基团最有效的酸性等排基替代物 (Carini 等人,1991)。

铁电性和反铁电性

苯并咪唑,包括 2-甲基苯并咪唑,表现出高于室温的铁电性和反铁电性。这种性质归因于咪唑单元的两性性质,它可以将分子结合成偶极链,即使在结晶状态下也能通过质子互变实现电可切换极化。这一特性使它们有望用于无铅和稀有金属的铁电器件 (Horiuchi 等人,2012)。

抗氧化活性

已经探索了新型苯并咪唑的合成和抗氧化活性的评价,某些衍生物显示出显着的体外抗氧化特性。这些研究对于了解苯并咪唑衍生物在对抗氧化应激相关疾病中的潜在治疗用途至关重要 (Alp 等人,2015)。

电催化和生物电子应用

苯并咪唑衍生物已被用作抗坏血酸和肾上腺素氧化的双功能电催化剂,展示了这些化合物在生物电子应用中的多功能性。此类研究为开发灵敏和选择性的生物传感器和电催化材料铺平了道路 (Nasirizadeh 等人,2013)。

合成和生物活性

进一步的研究涉及合成具有各种生物活性的苯并咪唑衍生物,包括抗菌、抗肿瘤和酶抑制特性。这些研究有助于基于苯并咪唑支架开发新的治疗剂 (Streciwilk 等人,2014)。

作用机制

安全和危害

未来方向

The synthesis and application of imidazole derivatives continue to be an active area of research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . Future challenges include improving the efficiency and selectivity of these synthesis methods .

属性

IUPAC Name |

2-methyl-1-[(4-propoxyphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-3-12-21-16-10-8-15(9-11-16)13-20-14(2)19-17-6-4-5-7-18(17)20/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTDSAYBPNFSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)

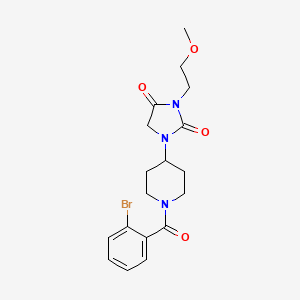

![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)

![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)

![9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676935.png)

![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)

![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)

![N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2676944.png)